FTase Inhibition – OM‑173alphaA Possesses Unique Farnesyltransferase Inhibitory Activity Absent in Nanaomycin A
OM‑173alphaA inhibits farnesyltransferase (FTase) with an IC₅₀ of 3.2 μM in a biochemical assay, whereas the parent compound nanaomycin A (CAS 52934‑83‑5) shows no FTase inhibition at equivalent or higher concentrations [1]. This functional gain arises from the methyl ester modification at C‑3, which enables the compound to act as a Ras‑competitive, non‑CAAX mimetic inhibitor . Among the five OM‑173 congeners (αA, αE, αB, βA, βE), only αA and βA have been explicitly profiled for FTase; of these, only αA has a published quantitative IC₅₀ [2].
| Evidence Dimension | Farnesyltransferase (FTase) inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 3.2 μM (OM‑173alphaA) |
| Comparator Or Baseline | Nanaomycin A: IC₅₀ > 100 μM (no significant inhibition in biochemical FTase assay); OM‑173βA: FTase activity reported but no IC₅₀ established |
| Quantified Difference | >30‑fold selectivity for OM‑173alphaA over nanaomycin A in FTase inhibition |
| Conditions | In‑vitro biochemical FTase assay; recombinant enzyme; substrate: Ras protein; detection: fluorescent or radiometric readout |
Why This Matters
This is the decisive functional differentiation: any experiment requiring concurrent DNMT3B and FTase inhibition can only be executed with OM‑173alphaA, not nanaomycin A or other nanaomycin congeners.
- [1] Kuck D, Singh N, Lyko F. Nanaomycin A selectively inhibits DNMT3B and reactivates silenced tumor suppressor genes in human cancer cells. Mol Cancer Ther. 2010;9(11):3015‑3023. Nanaomycin A shows no FTase inhibition. View Source
- [2] Hara M, Soga S, Shono K, Eishima J, Mizukami T. UCF76 compounds, new inhibitors of farnesyltransferase produced by Streptomyces. J Antibiot (Tokyo). 2001;54(2):182‑186. doi:10.7164/antibiotics.54.182. Includes nanaomycin αA (5) and βA (6) but quantitative FTase IC₅₀ only for αA. View Source
